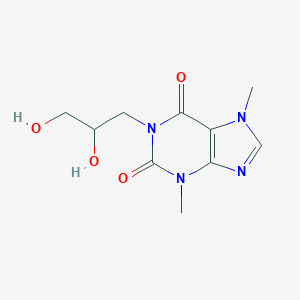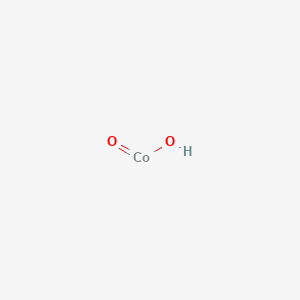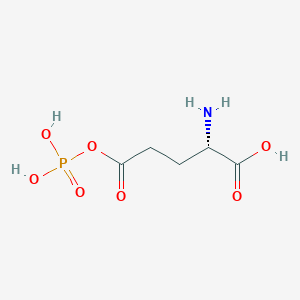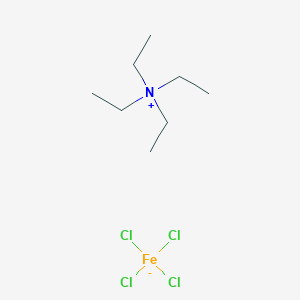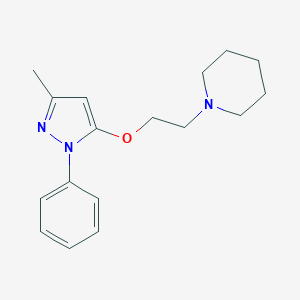
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes and proteins, leading to its anti-inflammatory, anti-cancer, and anti-diabetic effects.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and proteins, including cyclooxygenase-2 (COX-2) and protein kinase C (PKC). In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized using a specific method that yields high purity and high yields of the compound. Another advantage is that it has potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
For the study of this compound include further investigation of its mechanism of action, its potential as a drug target, optimization of the synthesis method, and determination of its safety for use in humans.
Métodos De Síntesis
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- is synthesized using a specific method that involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2-(piperidin-1-yl) ethanol in the presence of a catalyst. This method has been optimized to obtain high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. In biochemistry, it has been studied for its interaction with various enzymes and proteins. In pharmacology, it has been studied for its potential as a drug target and for its pharmacokinetic properties.
Propiedades
Número CAS |
15083-51-9 |
|---|---|
Nombre del producto |
Pyrazole, 3-methyl-1-phenyl-5-(2-piperidinoethoxy)- |
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]piperidine |
InChI |
InChI=1S/C17H23N3O/c1-15-14-17(20(18-15)16-8-4-2-5-9-16)21-13-12-19-10-6-3-7-11-19/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3 |
Clave InChI |
SRKDLWGVBSCQEF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCCCC2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1)OCCN2CCCCC2)C3=CC=CC=C3 |
Otros números CAS |
15083-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



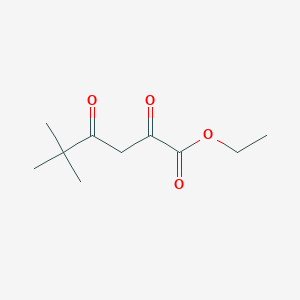
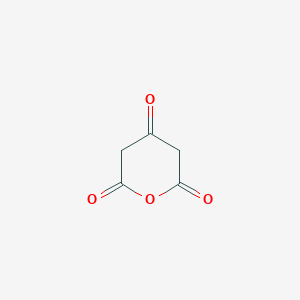
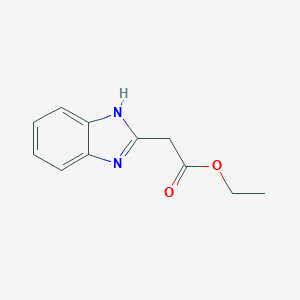
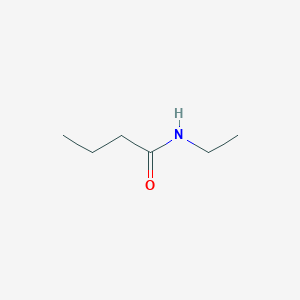
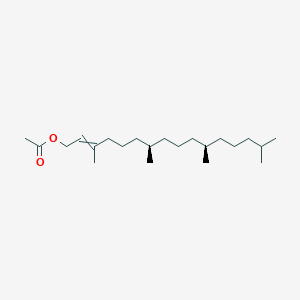
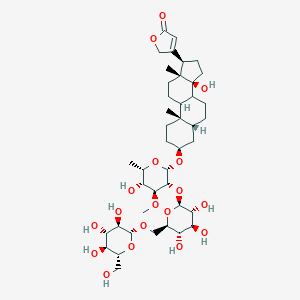
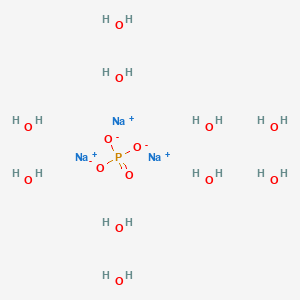

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

